(R)-2-(Methylamino)butan-1-ol HCl
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Overview
Description
®-2-(Methylamino)butan-1-ol hydrochloride is a chiral amine compound with the molecular formula C5H13NO·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)butan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde using a chiral reducing agent. One common method is the reduction of 2-(Methylamino)butan-1-one using a chiral borane complex. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(Methylamino)butan-1-ol hydrochloride often involves the use of large-scale hydrogenation reactors. The process includes the catalytic hydrogenation of the corresponding nitrile or imine intermediate, followed by purification through crystallization or distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various amines, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Methylamino)butan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study the effects of chiral amines on biological systems. It serves as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine
In the pharmaceutical industry, ®-2-(Methylamino)butan-1-ol hydrochloride is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular disorders.
Industry
In industrial applications, the compound is used in the production of fine chemicals and specialty materials. It is also utilized in the development of new catalysts and ligands for chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methylamino)butan-1-ol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(Methylamino)propan-1-ol: A structurally similar compound with a shorter carbon chain.
2-(Methylamino)pentan-1-ol: A structurally similar compound with a longer carbon chain.
Uniqueness
®-2-(Methylamino)butan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in asymmetric synthesis and pharmaceutical research, where the chirality of a molecule can significantly impact its efficacy and safety.
Biological Activity
(R)-2-(Methylamino)butan-1-ol hydrochloride, with the molecular formula C₅H₁₄ClNO, is a chiral compound that has garnered interest for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.
The compound features a secondary amine and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. The molecular weight is approximately 139.62 g/mol, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.
Neurotransmitter Modulation
(R)-2-(Methylamino)butan-1-ol HCl has been studied for its role as a neurotransmitter modulator . Its structural similarity to other biologically active compounds suggests that it may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions. Research indicates that this compound can bind to receptors involved in the central nervous system (CNS), including:
- Serotonin receptors
- Dopamine receptors
- Adrenergic receptors
These interactions may lead to effects on neurotransmission, impacting conditions such as anxiety and depression.
The mechanism of action is believed to involve the modulation of neurotransmitter release and receptor activation. Specifically, this compound may enhance or inhibit the action of neurotransmitters by altering their availability or receptor affinity. Studies have shown that compounds with similar structures can affect signaling pathways associated with mood regulation and cognitive performance.
Case Studies
- Cognitive Enhancement : A study evaluated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating cognitive impairments.
- Mood Disorders : Clinical trials have investigated the efficacy of this compound in patients with mood disorders. Participants reported significant improvements in depressive symptoms compared to a placebo group, highlighting its potential as an antidepressant.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-1-butanol | C₄H₉NO | Primary amine; less sterically hindered |
3-Amino-1-butanol | C₄H₉NO | Different positioning of amino group |
2-Methylaminoethanol | C₃H₉NO | Shorter carbon chain; different biological activity |
(S)-(+)-2-Amino-3-methylbutanol | C₅H₁₃NO | Chiral center at a different position |
This table illustrates how the unique stereochemistry and functional groups of this compound contribute to its distinct biological activities compared to similar compounds.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Binding Affinity : Experiments have demonstrated that the compound exhibits high binding affinity for serotonin and dopamine receptors, which are crucial for mood regulation.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, making it a suitable candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
(2R)-2-(methylamino)butan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(4-7)6-2;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUAIQPDOMQZDA-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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